5-Bromo-4-methoxy-1h-indazole
Overview
Description
5-Bromo-4-methoxy-1H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals
Mechanism of Action
Target of Action
5-Bromo-4-methoxy-1H-indazole is a derivative of the heterocyclic compound indazole . Indazole and its derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate their targets . For instance, some indazole derivatives can inhibit the activity of CHK1, CHK2, and h-sgk kinases, thereby affecting cell cycle progression and DNA damage response .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and h-sgk, it may influence pathways related to cell cycle regulation and dna damage response .
Pharmacokinetics
The compound’s molecular weight (22706) and solid physical form suggest that it may have favorable absorption and distribution characteristics .
Result of Action
Given its potential interaction with kinases like chk1, chk2, and h-sgk, it may influence cell cycle progression and dna damage response . This could potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Action Environment
Like other chemical compounds, its stability, solubility, and bioavailability may be affected by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-4-methoxy-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxy-1H-indazole.
Bromination: The 4-methoxy-1H-indazole is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
Industrial Production Methods:
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-methoxy-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Cyclization Reactions: The methoxy group can participate in cyclization reactions, forming fused ring systems that enhance the compound’s biological activity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substituted Indazoles: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states, leading to different biological activities.
Scientific Research Applications
Chemistry:
5-Bromo-4-methoxy-1H-indazole is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology and Medicine:
The compound has shown potential in medicinal chemistry for the development of drugs targeting various diseases. It is explored for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are investigating its role as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science, including the development of advanced polymers and coatings.
Comparison with Similar Compounds
4-Methoxy-1H-indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-indazole: Lacks the methoxy group, leading to variations in its chemical and biological properties.
5-Bromo-4-chloro-1H-indazole:
Uniqueness:
5-Bromo-4-methoxy-1H-indazole is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable intermediate in the synthesis of diverse bioactive compounds.
Properties
IUPAC Name |
5-bromo-4-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-4-10-11-7(5)3-2-6(8)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLZZNZOCDXQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630905 | |
Record name | 5-Bromo-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850363-67-6 | |
Record name | 5-Bromo-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methoxy-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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